Ser-phe
Overview
Description
Serine-Phenylalanine (Ser-Phe) is a dipeptide composed of the amino acids serine and phenylalanine. Dipeptides are the simplest peptides, consisting of two amino acids linked by a single peptide bond. Serine is a polar amino acid with a hydroxyl group, while phenylalanine is a non-polar amino acid with an aromatic side chain. The combination of these two amino acids results in a compound with unique properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Ser-Phe, or Serine-Phenylalanine, is a dipeptide that primarily targets protein serine/threonine phosphatases . These phosphatases are crucial regulators of several cellular processes, including insulin signaling . They act upon phosphorylated serine/threonine residues, reversing the regulation signal by removing the phosphate .
Mode of Action
This compound interacts with its targets, the protein serine/threonine phosphatases, by binding to specific phosphorylated serine or threonine amino acids surrounded by phenylalanine . This interaction influences the activity of these phosphatases, which in turn affects various cellular pathways .
Biochemical Pathways
The interaction of this compound with protein serine/threonine phosphatases affects many cellular pathways. These pathways are involved in cell proliferation, programmed cell death (apoptosis), embryonic development, and cell differentiation . In particular, this compound plays a significant role in regulating neuronal insulin signaling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its regulation of protein serine/threonine phosphatases. By interacting with these phosphatases, this compound influences various cellular processes, including insulin signaling . This can have significant effects on cell function and health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that environmental factors greatly influenced the production and antifungal activity of a similar compound, diketopiperazine cyclo(Pro-Phe)
Biochemical Analysis
Biochemical Properties
Ser-Phe interacts with a variety of enzymes, proteins, and other biomolecules. For instance, mutating His-Phe to Ser-Ile in several canonical cutinases renders higher PET hydrolytic activity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which contribute to the stability and functionality of the biomolecules involved.
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, Ser/Thr phosphatases, which can be regulated by this compound, play significant roles in regulating neuronal insulin signaling . This can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the interaction of this compound with enzymes like cutinases can lead to changes in their activity, thereby influencing the degradation of certain substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine-Phenylalanine can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.
Deprotection: The protecting group on the amino group of serine is removed.
Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of serine.
Cleavage: The dipeptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of Serine-Phenylalanine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Serine-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group of serine can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: The major product is a dipeptide with a carbonyl group in place of the hydroxyl group.
Reduction: The major product is the original dipeptide with a hydroxyl group.
Substitution: The major products are dipeptides with various substituted functional groups.
Scientific Research Applications
Serine-Phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of peptide-based materials and drug delivery systems.
Comparison with Similar Compounds
Serine-Phenylalanine can be compared with other dipeptides such as:
Glycine-Alanine (Gly-Ala): A simple dipeptide with different polarity and reactivity.
Leucine-Valine (Leu-Val): A hydrophobic dipeptide with different structural properties.
Aspartic Acid-Glutamic Acid (Asp-Glu): An acidic dipeptide with different charge properties.
Uniqueness:
Structural Diversity: The combination of a polar and a non-polar amino acid in Serine-Phenylalanine provides unique structural and functional properties.
Versatility: It can participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
16875-28-8 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18) |
InChI Key |
PPQRSMGDOHLTBE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been associated with peptides containing the Ser-Phe sequence?
A1: Peptides containing the this compound sequence have demonstrated a diverse range of biological activities, including:
- Opioid-like activity: Analogs of the peptides historphin (Tyr-Gly-Phe-Gly-Gly) and kapporphin (Tyr-Ser-Phe-Gly-Gly), which contain the this compound motif, exhibit significant analgesic activity, surpassing the potency of Leu-enkephalin. These analogs, particularly those with D-amino acid substitutions and C-terminal amidation, demonstrate prolonged analgesic effects comparable to desmorphine. [, ]
- Inhibition of juvenile hormone synthesis: Allatostatins, neuropeptides found in insects like the cockroach Diploptera punctata, often contain the this compound motif within their active core. These peptides, particularly allatostatin 4 (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2), effectively inhibit juvenile hormone biosynthesis by the corpora allata. []
- Angiotensin-converting enzyme (ACE) inhibition: The milk-derived hexapeptide Arg-Leu-Ser-Phe-Asn-Pro (RLSFNP) exhibits ACE-inhibitory activity. []
Q2: How does modification of the peptide sequence around this compound affect biological activity?
A2: Research indicates that modifications to the peptide sequence flanking this compound can significantly impact biological activity:
- D-amino acid substitutions: Replacing Gly with D-Ala in historphin analogs and Ser with D-Ser in kapporphin analogs dramatically enhances their analgesic potency. [, ]
- C-terminal amidation: Introducing a C-terminal amide group further amplifies the analgesic effects of historphin and kapporphin analogs. [, ]
- Peptide length and sequence context: The specific sequence context and length of the peptide significantly influence its interaction with target receptors and enzymes, impacting its activity and selectivity. For instance, the presence of a C-terminal Leu residue is crucial for the myotropic activity of pyrokinin analogs containing the this compound motif. []
Q3: How does the this compound motif contribute to the interaction of allatostatin peptides with their target?
A3: While the exact mechanism remains under investigation, the conserved C-terminal sequence, often containing the this compound motif, is crucial for the biological activity of allatostatins. [] It's likely that this region plays a vital role in binding to and interacting with the allatostatin receptor, ultimately leading to the inhibition of juvenile hormone synthesis.
Q4: What is known about the conformational preferences of peptides containing the this compound sequence?
A5: Conformational studies on cyclic pyrokinin analogs, such as cyclo(-Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu-), using circular dichroism (CD), nuclear magnetic resonance (NMR), and molecular dynamics simulations revealed the presence of a β-turn structure within the active core region encompassing the Thr-Pro-Arg-Leu residues. This β-turn conformation, stabilized by intramolecular hydrogen bonding, is believed to be crucial for the biological activity of these neuropeptides. [, ]
Q5: Have any computational studies been conducted to investigate the structure-activity relationships of this compound-containing peptides?
A6: While the provided research does not explicitly detail computational studies specifically focusing on this compound-containing peptides, it highlights the application of molecular dynamics simulations in understanding the conformational preferences and structure-activity relationships of cyclic pyrokinin analogs. [] This approach, alongside techniques like QSAR modeling, can be valuable for exploring the impact of structural modifications on the activity and selectivity of these peptides.
Q6: What challenges are associated with the stability and formulation of peptides containing this compound?
A6: Peptides are inherently susceptible to degradation, and those containing this compound are no exception. Key challenges include:
- Proteolytic degradation: Peptidases present in biological fluids and tissues can cleave peptide bonds, leading to rapid degradation and loss of activity. []
- Oxidation: The presence of susceptible amino acids like Met and Cys can lead to oxidation, affecting peptide stability and activity. []
Q7: What strategies can be employed to improve the stability and bioavailability of this compound-containing peptides?
A7: Several strategies can enhance the stability and bioavailability of this compound-containing peptides:
- Amino acid substitutions: Replacing susceptible amino acids with more stable counterparts, such as D-amino acids, can increase resistance to enzymatic degradation. [, ]
- Cyclization: Forming cyclic peptides can enhance stability by reducing the accessibility of peptide bonds to proteolytic enzymes. []
- N-terminal modifications: Adding bulky protecting groups or modifying the N-terminus can hinder enzymatic degradation. []
- Liposomal encapsulation: Encapsulating peptides within liposomes can protect them from degradation, improve solubility, and enhance their delivery to target tissues. []
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